molecular formula C18H20N2O2 B5723872 4-(benzoylamino)-N,N-diethylbenzamide

4-(benzoylamino)-N,N-diethylbenzamide

Cat. No. B5723872
M. Wt: 296.4 g/mol
InChI Key: NDLVQZZGFJFGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzoylamino)-N,N-diethylbenzamide, also known as BDEB, is a synthetic compound used in scientific research for its various applications. This compound belongs to the class of benzamides and has a molecular weight of 308.4 g/mol.

Mechanism of Action

4-(benzoylamino)-N,N-diethylbenzamide acts as an inhibitor of PDE, which is responsible for the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, this compound increases the levels of these cyclic nucleotides, which in turn, leads to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of cAMP and cGMP in various tissues, leading to the relaxation of smooth muscle, vasodilation, and increased blood flow. This compound has also been shown to have anti-inflammatory effects and can inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzoylamino)-N,N-diethylbenzamide in lab experiments is its high potency and selectivity for PDE inhibition. It has been shown to be effective at very low concentrations, making it a valuable tool for studying the activity of PDE in various tissues. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research involving 4-(benzoylamino)-N,N-diethylbenzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including asthma, pulmonary hypertension, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways. Finally, the development of more potent and selective PDE inhibitors, based on the structure of this compound, may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-(benzoylamino)-N,N-diethylbenzamide involves the reaction of N,N-diethylbenzamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-(benzoylamino)-N,N-diethylbenzamide has been extensively used in scientific research for its various applications. It is primarily used as a tool to study the function of certain proteins and enzymes in biochemical pathways. This compound has been used to study the activity of the enzyme cyclic nucleotide phosphodiesterase (PDE) in various tissues, including the brain, heart, and lungs.

properties

IUPAC Name

4-benzamido-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-10-12-16(13-11-15)19-17(21)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLVQZZGFJFGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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